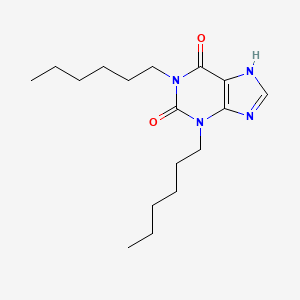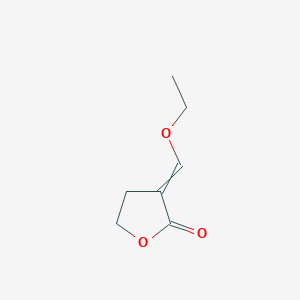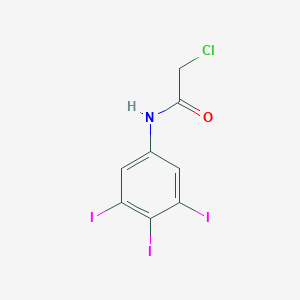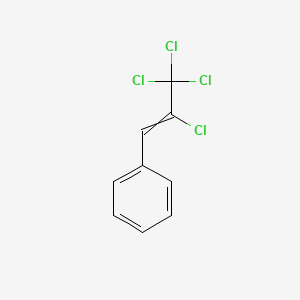
1,3-Dihexyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihexyl-1H-purine-2,6(3H,7H)-dione is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features two hexyl groups attached to the nitrogen atoms at positions 1 and 3 of the purine ring, and it has keto groups at positions 2 and 6.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihexyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of a purine derivative. One common method is the reaction of 1H-purine-2,6-dione with hexyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 1,3-Dihexyl-1H-purine-2,6(3H,7H)-dione may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process. Purification is typically achieved through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihexyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups.
Substitution: The hexyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various alkyl or aryl substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dihexyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1,3-Dihexyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with nucleic acids, affecting processes like replication and transcription. The specific pathways involved depend on the biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with methyl groups instead of hexyl groups.
1,3-Diethyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with ethyl groups instead of hexyl groups.
1,3-Dipropyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with propyl groups instead of hexyl groups.
Uniqueness
1,3-Dihexyl-1H-purine-2,6(3H,7H)-dione is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interactions with biological molecules. The hexyl groups provide increased hydrophobicity compared to shorter alkyl chains, potentially affecting the compound’s behavior in biological systems and its applications in various fields.
Eigenschaften
CAS-Nummer |
111671-82-0 |
|---|---|
Molekularformel |
C17H28N4O2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
1,3-dihexyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H28N4O2/c1-3-5-7-9-11-20-15-14(18-13-19-15)16(22)21(17(20)23)12-10-8-6-4-2/h13H,3-12H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
MUGSATKSDJICNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1C2=C(C(=O)N(C1=O)CCCCCC)NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(9-Hydroxytetradeca-1,3,5,7-tetraen-1-YL)oxiran-2-YL]butanoic acid](/img/structure/B14318097.png)

![1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole](/img/structure/B14318104.png)






![4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318154.png)
![1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene](/img/structure/B14318162.png)


![Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318177.png)
